ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a fused triazatricyclo ring system. Key structural attributes include:
- Substituents:
- A 4-butoxybenzoyl group at position 6, introducing lipophilic character.
- A propyl chain at position 7, influencing steric bulk and hydrophobic interactions.
- An ethyl carboxylate moiety at position 5, enhancing solubility in polar solvents.
Properties
IUPAC Name |
ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-4-7-17-37-20-13-11-19(12-14-20)26(33)30-25-22(28(35)36-6-3)18-21-24(32(25)15-5-2)29-23-10-8-9-16-31(23)27(21)34/h8-14,16,18H,4-7,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBRCUAYDTSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CCC)N=C4C=CC=CN4C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[840The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds with structural similarities to ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exhibit significant anticancer activity. The triazatricyclo structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and apoptosis.
1.2 Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties against various pathogens. The incorporation of butoxybenzoyl moieties is believed to enhance membrane permeability and interaction with microbial targets.
1.3 Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways relevant to disease states such as diabetes and hypertension. Its unique structure allows it to modulate enzyme activity effectively.
Material Science
2.1 Organic Photovoltaics
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies.
2.2 Polymer Additives
In polymer chemistry, this compound can serve as an additive to improve the thermal stability and mechanical properties of polymers.
Biochemical Probes
3.1 Molecular Imaging
Due to its ability to bind selectively to certain biomolecules, this compound has potential applications in molecular imaging techniques such as fluorescence microscopy or magnetic resonance imaging (MRI). It can be designed to target specific tissues or cellular components for enhanced imaging contrast.
3.2 Drug Delivery Systems
The compound may also be utilized in drug delivery systems where its chemical structure allows for the encapsulation of therapeutic agents, facilitating controlled release and targeted delivery.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences
The most closely related analog is ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0), which differs in two critical substituents :
Aromatic Group : The target compound has a 4-butoxybenzoyl group, whereas the analog features a 3-chlorobenzoyl group.
Alkyl Chain : The target compound has a propyl chain at position 7, while the analog has a methyl group.
Physicochemical Properties
The substituent differences significantly alter molecular properties:
Key Observations :
- The 4-butoxybenzoyl group increases lipophilicity (higher XLogP3), likely improving membrane permeability but reducing aqueous solubility.
- The chlorine atom in the analog may introduce electronegative effects, influencing electronic distribution and reactivity.
Research Implications and Limitations
Limitations of Available Data
- No direct crystallographic data (e.g., SHELX or ORTEP) are provided for the target compound, limiting insights into its 3D conformation .
- Spectral data (e.g., IR, UV-Vis) for the target compound are unavailable, unlike the benzothiazole derivatives in and .
Biological Activity
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a tricyclic structure with multiple functional groups that may influence its biological properties. The presence of the butoxybenzoyl moiety is significant for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar in structure to ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit significant antimicrobial activity. For instance, studies have shown that certain triazatricyclo compounds possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can exhibit antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The activity is often assessed using assays such as MTT to determine cell viability post-treatment . The structure-activity relationship (SAR) indicates that modifications to the side chains can enhance or diminish antitumor efficacy.
Study 1: Inhibition of Bacterial Growth
A study conducted on a series of triazatricyclo compounds revealed that ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl exhibited an IC50 value comparable to established antibiotics against E. coli and Staphylococcus aureus. The study emphasized the importance of hydrophobic interactions in enhancing antibacterial activity .
Study 2: Antiproliferative Effects on Cancer Cells
In a comparative analysis of various triazatricyclo compounds, researchers found that ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl displayed a significant reduction in cell proliferation in MCF7 cells compared to controls. The results suggested a potential mechanism involving apoptosis induction .
The biological activity of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/Effect | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Comparable to antibiotics | Cell wall synthesis inhibition |
| Antitumor | HepG2 | Significant reduction | Apoptosis induction |
| Antitumor | MCF7 | Higher potency than doxorubicin | Cell cycle arrest |
Q & A
Basic Questions
Q. What are the critical steps for optimizing the synthesis of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[...]carboxylate?
- Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For heterocyclic systems, cyclization steps often benefit from catalysts like pyrrolidine derivatives to stabilize intermediates . Characterization via melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) is essential to confirm structural integrity. For example, IR can verify carbonyl (C=O) and imine (C=N) functional groups, while UV-Vis can monitor conjugation effects in the aromatic system .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Answer : A combination of spectroscopic and chromatographic methods is recommended:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1650 cm⁻¹) .
- UV-Vis Spectroscopy : Detects π→π* transitions in conjugated systems (e.g., absorption bands at 250–400 nm) .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content) .
- HPLC-MS : Resolves impurities and confirms molecular ion peaks .
Q. How can researchers mitigate common challenges in achieving high purity during synthesis?
- Answer : Purification strategies include:
- Recrystallization : Use solvents with graded polarity (e.g., ethanol/water mixtures) to isolate crystalline products .
- Solid-Phase Extraction (SPE) : HLB cartridges (e.g., 60 mg, 3 cc) preconditioned with methanol effectively remove polar impurities from reaction mixtures .
- Deactivated Glassware : Pre-treat with 5% dimethyldichlorosilane to minimize analyte adsorption .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for this compound’s heterocyclic core?
- Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms enable mechanistic insights. For example, ICReDD’s approach uses transition-state modeling to identify energetically favorable pathways for cyclization steps. Information science tools then prioritize experimental conditions (e.g., solvent, temperature) to validate predictions .
Q. What methodological frameworks address discrepancies in spectral data when analyzing degradation products?
- Answer : Follow a tiered validation protocol:
- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., pH 7.0, 25°C) .
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., Gaussian software for vibrational modes).
- Isotopic Labeling : Use deuterated internal standards (e.g., triclosan-d₃) to distinguish degradation artifacts from genuine products .
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Answer :
- Experimental Matrix : Test pH ranges (3–10) using buffered solutions (e.g., NH₄F/HCl for acidic, NH₄OH for basic conditions) .
- Kinetic Monitoring : Use LC-MS to track degradation half-lives (t₁/₂) and identify hydrolysis products (e.g., cleavage of ester or imine groups).
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for degradation pathways using computational tools .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Answer :
- Dose-Response Profiling : Compare EC₅₀ values across orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Metabolite Screening : Use SPE-HRMS to detect active metabolites that may confound results .
- Structural Dynamics : Employ molecular docking simulations to assess binding mode variations in different protein conformations .
Methodological Considerations
Q. How can researchers optimize reactor design for scaling up synthesis?
- Answer : Apply principles from RDF2050112 (Reaction fundamentals and reactor design):
- Continuous Flow Systems : Minimize side reactions via rapid mixing and temperature control.
- Membrane Technologies : Separate intermediates in real-time (e.g., nanofiltration for molecular weight cutoffs) .
Q. What advanced techniques validate the stereochemical configuration of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
